molecular formula C15H13ClN2O2S B5756201 (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5756201
M. Wt: 320.8 g/mol
InChI Key: HJMRYKIAEBWXMQ-BQYQJAHWSA-N
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Description

(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is an organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-10-12(16)5-2-6-13(10)17-15(21)18-14(19)8-7-11-4-3-9-20-11/h2-9H,1H3,(H2,17,18,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMRYKIAEBWXMQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-chloro-2-methylaniline with thiophosgene to form the corresponding isothiocyanate.

    Addition of Furan-2-yl Group: The isothiocyanate is then reacted with furan-2-carbaldehyde in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

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